Enantiomeric Purity: Patented Process Delivers >95% ee, Outperforming Classic Racemic Syntheses
The patented 5-step process (US6207854B1) produces ethyl 3-amino-3-cyclopropylpropanoate with substantially enantiomerically pure >95% enantiomeric excess (ee) [1]. In contrast, the previously described literature method using diazomethane and palladium acetate on the corresponding vinyl compound yields only the racemic form (0% ee) and involves a non-trivial and hazardous synthesis [2]. For medicinal chemistry programs requiring stereochemically defined building blocks, this difference eliminates the need for costly and low-yielding chiral chromatographic separation and ensures batch-to-batch consistency in downstream GMP synthesis.
| Evidence Dimension | Enantiomeric excess (ee) of the final ester product |
|---|---|
| Target Compound Data | >95% ee (enantiomerically pure) for (R)- or (S)-3-CPA ethyl ester |
| Comparator Or Baseline | Racemic ethyl 3-amino-3-cyclopropylpropanoate from diazomethane/Pd(OAc)2 method: 0% ee |
| Quantified Difference | >95 percentage points improvement in ee; enables direct use in stereospecific synthesis without additional resolution |
| Conditions | Patented 5-step process: CPCA reacted with malonic acid/NH3, esterification, diastereomeric salt formation with tartaric acid, recrystallization, neutralization |
Why This Matters
Procuring the enantiomerically pure form directly eliminates a separate chiral resolution step, reducing synthesis time, cost, and material loss for drug discovery teams.
- [1] US Patent US6207854B1, 'Preparation of 3-amino-3-cyclopropylpropanoate esters,' Eastman Chemical Company, published March 27, 2001. View Source
- [2] WO Patent WO9307867A1, 'Substituted β-amino acid derivatives useful as platelet aggregation inhibitors,' published April 29, 1993, cited in US6207854B1 as the sole prior art reference describing the racemic ester. View Source
